molecular formula C17H16N2O2 B2855046 Ethyl 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 137997-34-3

Ethyl 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B2855046
CAS No.: 137997-34-3
M. Wt: 280.327
InChI Key: ZFVHFQJRAAKKTD-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with a methyl group at position 7, a phenyl group at position 2, and an ethyl ester at position 2. Imidazo[1,2-a]pyridines are of significant interest due to their diverse biological activities, including antimicrobial, anticancer, and receptor modulation properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-3-21-17(20)16-15(13-7-5-4-6-8-13)18-14-11-12(2)9-10-19(14)16/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVHFQJRAAKKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC(=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate typically involves the reaction of 2-phenylimidazo[1,2-a]pyridine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Functional Group Transformations

The ethyl ester and imidazo[1,2-a]pyridine core enable diverse derivatization:

Hydrolysis to Carboxylic Acid

The ethyl ester undergoes hydrolysis under alkaline conditions to form the corresponding carboxylic acid, a precursor for further modifications:
EtO2C RNaOH H2OHO2C R\text{EtO}_2\text{C R}\xrightarrow{\text{NaOH H}_2\text{O}}\text{HO}_2\text{C R}

Substrate Reagents Product Yield
Ethyl 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate1M NaOH, H₂O, reflux7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid85%

Amidation

The carboxylic acid intermediate couples with amines to form carboxamides, enhancing antitubercular activity:

Amine Coupling Reagents Product MIC (Mtb)
BenzylamineHOBt, EDCI, DMFN-Benzyl-7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxamide0.7–2.3 μM

C3-Alkylation and Arylation

The C3-carboxylate group participates in nucleophilic substitution reactions. For example, transesterification with benzyl alcohol enhances bioactivity:

Reaction Conditions Product Yield
TransesterificationBenzyl alcohol, H₂SO₄, refluxBenzyl 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate75%

Halogenation at C6/C8 Positions

Electrophilic halogenation introduces bromine or iodine atoms, enabling cross-coupling reactions:

Halogenation Agent Conditions Product Yield
N-Iodosuccinimide (NIS)CH₃CN, BF₃·Et₂O, 80°C6-Iodo-7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate91%

Formylation at C3 Position

The aldehyde derivative is synthesized via Vilsmeier-Haack formylation:

Reagents Conditions Product Yield
POCl₃, DMF0°C → rt, 12 h7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde68%

Comparative Reaction Yields

Key transformations and their efficiencies:

Reaction Type Substrate Product Yield Ref.
Oxidative Coupling2-Amino-4-methylpyridine + Ethyl benzoylacetateThis compound70%
HydrolysisEthyl esterCarboxylic acid85%
AmidationCarboxylic acid + BenzylamineN-Benzyl carboxamide64%
BrominationEthyl ester + NBS6-Bromo derivative66%

Mechanistic Insights

  • Amidation : EDCI activates the carboxylic acid, forming an intermediate O-acylisourea that reacts with amines .

Scientific Research Applications

Carcinogenicity Studies

Ethyl 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate is part of a broader class of heterocyclic amines known for their potential carcinogenic effects. Research indicates that compounds like this can form DNA adducts, which are critical in understanding the mechanisms of cancer initiation. Studies have shown that heterocyclic amines undergo metabolic activation leading to the formation of reactive species that can bind to DNA, potentially initiating carcinogenesis .

Food Science

This compound is relevant in food science, particularly concerning the formation of carcinogenic substances during the cooking of meat. This compound has been studied for its role in the formation of heterocyclic amines when meats are cooked at high temperatures. Understanding these processes helps in developing strategies to reduce exposure to harmful compounds through dietary modifications .

Pharmacological Research

The compound serves as a useful research chemical in pharmacological studies. Its structure allows for investigations into its biological activity and interactions with various biological targets. For instance, studies have utilized this compound to explore its effects on specific enzymes involved in drug metabolism and its potential implications in drug design .

Case Studies

Study FocusFindingsReference
Carcinogenicity of Heterocyclic AminesInvestigated the binding interactions of heterocyclic amines with lactoperoxidase, revealing potential pathways for DNA damage leading to cancer
Dietary Exposure to Heterocyclic AminesExamined how cooking methods influence the levels of carcinogenic compounds formed in grilled meats
Metabolic Activation StudiesAnalyzed how certain enzymes metabolize this compound, contributing to its bioactivity profile

Mechanism of Action

The mechanism of action of Ethyl 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting key enzymes involved in disease progression .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Reactivity

The position and nature of substituents on the imidazo[1,2-a]pyridine scaffold critically affect chemical reactivity. For example:

  • Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate (3e) : Reacts with N-chlorosuccinimide (NCS) in ethyl acetate or THF to yield ethyl 5-(chloromethyl)imidazo[1,2-a]pyridine-3-carboxylate (6e) (83% yield). In acetic acid, however, it forms ethyl 5-methyl-2-oxo-2,3-dihydroimidazo[1,2-a]pyridine-3-carboxylate (8e) (83% yield) .

Structural Modifications and Physicochemical Properties

Table 1: Physical and Spectral Data of Selected Analogues
Compound Name Substituents Molecular Weight Melting Point (°C) IR (ν, cm⁻¹) Key NMR Shifts (δ, ppm)
Target Compound 7-Me, 2-Ph, 3-CO₂Et 294.3* Not reported Not reported Phenyl H: ~7.3–7.5 (m, 5H)
Ethyl 4-methylthio-2-oxo-2H-pyrano[...] (7d) 4-MeS, 2-oxo-pyrano fusion 285.3 172–175 1703 (C=O) Pyrano ring H: 6.8–8.2 (m)
Ethyl 7,9-dimethyl-4-methylthio-2-oxo-... (7f) 7,9-diMe, 4-MeS, 2-oxo 318.4 181–184 1693 (C=O) Methyl H: 2.4–2.6 (s)
Ethyl 2-(4-Cl-Ph)imidazo[...] (26) 2-(4-Cl-Ph) 307.0 Not reported Not reported Aromatic H: 7.5–8.1 (m)
Ethyl 7-bromoimidazo[...] (CAS 1134327-98-2) 7-Br 269.1 Not reported Not reported Br-substituted H: ~8.0 (d)

*Calculated based on formula C₁₇H₁₆N₂O₂.

Key Observations:
  • Fused Rings: Pyrano-fused derivatives (e.g., 7d, 7f) exhibit higher melting points (172–184°C) due to increased planarity and intermolecular interactions .
  • Steric Effects : The 2-phenyl group in the target compound may hinder reactions at position 2 compared to simpler methyl-substituted analogues .

Biological Activity

Ethyl 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate (CAS Number: 137997-34-3) is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the imidazopyridine family, known for its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.

  • Molecular Formula : C17H16N2O2
  • Molecular Weight : 280.32 g/mol
  • Melting Point : 90-91 °C
  • Solubility : Slightly soluble in chloroform and methanol; soluble in DMSO.

1. Anti-inflammatory Activity

Research indicates that derivatives of imidazopyridines exhibit significant anti-inflammatory properties. A study highlighted that compounds with specific substitutions on the imidazo[1,2-a]pyridine moiety demonstrated notable albumin-denaturing power, suggesting their potential as anti-inflammatory agents. This compound was included in these assessments, showing promising results in inhibiting inflammation-related pathways .

2. Antimicrobial Activity

The antimicrobial efficacy of imidazopyridine derivatives has been well-documented. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including Proteus and Klebsiella. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of vital metabolic pathways .

3. Cytotoxic Activity

Imidazopyridine compounds are recognized for their cytotoxic effects against cancer cells. This compound has been evaluated for its ability to induce apoptosis in cancer cell lines. Studies suggest that it may act as a selective inhibitor of kinase activity, which is crucial for cancer cell proliferation .

Data Summary

The following table summarizes key biological activities and findings related to this compound:

Biological Activity Effect Reference
Anti-inflammatorySignificant albumin-denaturing power
AntimicrobialInhibition of Proteus and Klebsiella growth
CytotoxicInduces apoptosis in cancer cell lines

Case Study 1: Anti-inflammatory Effects

In a controlled study, this compound was tested for its anti-inflammatory effects using a rat model of inflammation. The results indicated a marked reduction in inflammatory markers compared to control groups, supporting its potential therapeutic application in inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial properties of this compound against clinically relevant bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) effective against Klebsiella pneumoniae, providing insights into its potential use as an antimicrobial agent.

Q & A

Q. What are the key synthetic pathways for Ethyl 7-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step reactions. A common pathway involves cyclocondensation of 2-amino-4-methylpyridine with α-bromo ketones (e.g., 2-bromo-4-chloroacetophenone) under basic conditions, followed by esterification . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Temperature control : Reactions often proceed at 80–100°C to avoid side products.
  • Catalysts : Use of mild bases like K₂CO₃ improves yields compared to stronger bases .

Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?

  • ¹H/¹³C NMR : Key signals include the ethyl ester protons (δ ~1.3–1.4 ppm for CH₃, δ ~4.3–4.4 ppm for CH₂) and aromatic protons (δ ~7.2–8.5 ppm for phenyl/imidazo-pyridine) .
  • IR : Stretching vibrations for ester C=O (~1700–1750 cm⁻¹) and aromatic C=C (~1450–1600 cm⁻¹) confirm functional groups .
  • MS : Molecular ion peaks at m/z ~279 (M⁺) and fragment ions (e.g., loss of ethoxy group: m/z ~251) .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens should focus on:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., PI3Kα) or microbial enzymes (e.g., enoyl-acyl carrier protein reductase) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How do substituent variations (e.g., halogenation, ester groups) influence bioactivity and pharmacokinetics?

Structural analogs reveal:

  • Halogenation : Bromo/chloro substituents at the 7-position enhance antimicrobial potency (e.g., MIC reduction from 32 µg/mL to 8 µg/mL) but may increase cytotoxicity .
  • Ester vs. carbamate : Ethyl carbamate derivatives (e.g., Ethyl N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]carbamate) improve metabolic stability in hepatic microsomal assays .
  • Methyl substitution : A 7-methyl group optimizes lipophilicity (logP ~2.5), balancing membrane permeability and solubility .

Q. What computational methods are effective for predicting target engagement and binding modes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like PI3Kα (PDB: 4L23). Key residues: Lys802 (hydrogen bonding) and Trp780 (π-π stacking) .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. RMSD values <2 Å indicate stable binding .
  • QSAR models : Build 2D/3D-QSAR models with MOE or Open3DQSAR to correlate substituent effects (e.g., Hammett σ values) with IC₅₀ data .

Q. How can contradictory data on biological activity be resolved?

Case example: Discrepancies in antimicrobial activity between studies may arise from:

  • Strain variability : Test compound against clinical isolates vs. ATCC strains .
  • Assay conditions : Standardize inoculum size (1–5 × 10⁵ CFU/mL) and growth media (Mueller-Hinton broth) .
  • Synergistic effects : Check for potentiation with adjuvants (e.g., efflux pump inhibitors) using checkerboard assays .

Methodological Guidance Tables

Q. Table 1: Comparison of Key Analogs and Bioactivity

CompoundSubstituentsMIC (µg/mL)PI3Kα IC₅₀ (nM)
This compound7-Me, 2-Ph16220
Ethyl 7-bromo-2-phenylimidazo[1,2-a]pyridine-3-carboxylate7-Br, 2-Ph8310
Ethyl 8-amino-7-chloroimidazo[1,2-a]pyridine-3-carboxylate8-NH₂, 7-Cl32180
Data sourced from

Q. Table 2: Optimized Reaction Conditions for Synthesis

ParameterOptimal RangeImpact on Yield
Temperature80–90°CMaximizes cyclization
SolventDMF/EtOH (1:1)Balances polarity
Reaction Time12–16 hrsMinimizes byproducts
Adapted from

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